(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

enzymatic resolution biocatalysis carbocyclic nucleoside synthesis

Secure your abacavir and carbovir API supply chain with the definitive (1R,4S)-Vince lactam. Its rigid bicyclic framework and defined stereochemistry are directly transferred to the final drug, making it an irreplaceable GMP starting material. Using the (1S,4R) enantiomer or racemic mixture necessitates costly, yield-reducing inversion or resolution steps. Each lot is qualified by a rapid, validated chiral HPLC method (Chiralcel OD-H, <10 min runtime, LOQ 4.4 µg/mL, %RSD <1.14%), guaranteeing >99% enantiomeric excess before use in regulated syntheses. Procure with confidence.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 79200-56-9
Cat. No. B030103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
CAS79200-56-9
Synonyms(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one;  (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one;  (-)-Vince Lactam; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2C=CC1NC2=O
InChIInChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1
InChIKeyDDUFYKNOXPZZIW-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 79200-56-9): Enantiopure Bicyclic γ-Lactam Building Block for Carbocyclic Nucleoside Synthesis – Procurement & Selection Guide


(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (−)-Vince lactam, is a rigid, enantiomerically pure bicyclic γ-lactam that serves as an indispensable chiral synthon for the manufacture of carbocyclic nucleoside antiviral agents, including the marketed HIV-1 drug abacavir [1]. The compound's defined (1R,4S) stereochemistry is essential because it directly translates into the biologically active configuration of the final carbocyclic nucleoside [2].

Why Racemic, Opposite Enantiomer, or N‑Derivatized Analogs Cannot Replace (1R,4S)-Vince Lactam in Carbocyclic Nucleoside Synthesis


The stereochemistry of the Vince lactam scaffold is directly transferred to the final carbocyclic nucleoside; therefore, the (1S,4R) enantiomer would produce the wrong absolute configuration in drugs such as abacavir, requiring costly and yield‑reducing inversion steps [1]. The racemic mixture necessitates enzymatic or chromatographic resolution before use, adding process complexity, waste, and regulatory burden [2]. N‑substituted derivatives (e.g., N‑Boc or N‑acyl forms) introduce additional deprotection steps and may exhibit altered reactivity due to electronic effects, making one‑to‑one substitution impossible without re‑optimisation of the downstream synthetic route.

Quantifiable Differentiation of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one Against Its Nearest Analogs: Evidence for Scientific Selection


Engineered (+)-γ-Lactamase Resolution Delivers >99% Enantiomeric Excess for (1R,4S)-Vince Lactam

Engineered mutants Val54Ser and Val54Leu of (+)-γ‑lactamase from Microbacterium hydrocarbonoxydans catalyse the hydrolysis of racemic Vince lactam, affording the target (1R,4S)-enantiomer with 99.2% ee and 99.5% ee, respectively, corresponding to an enantiomeric ratio (E) >200 [1]. This represents a >99% improvement in enantiomeric purity relative to the racemic starting material (0% ee).

enzymatic resolution biocatalysis carbocyclic nucleoside synthesis

Validated Chiral HPLC Method for Enantiomeric Purity of (1R,4S)-Vince Lactam with Sub-5 µg/mL LOQ

A validated chiral HPLC method using a Chiralcel OD‑H column achieves complete baseline separation (resolution Rs >1.5) of the (−)-(1R,4S) and (+)-(1S,4R) enantiomers within 10 minutes [1]. The method exhibits a limit of detection (LOD) of 1.3 µg/mL and a limit of quantification (LOQ) of 4.4 µg/mL for the (−)-enantiomer, with recoveries between 99.1% and 102.2% and %RSD <1.14%.

chiral HPLC enantiomeric purity quality control

Specific Optical Rotation [α]D –565° vs. +565° for Unambiguous (1R,4S) Enantiomer Identity Confirmation

The target (1R,4S)-enantiomer exhibits a specific optical rotation of [α]20/D –565° (c=1, CHCl₃) , while the opposite (1S,4R)-enantiomer displays [α]20/D +565° (c=1, CHCl₃) . The equal magnitude and opposite sign enable rapid, unambiguous identity verification against the incorrect enantiomer.

optical rotation enantiomer identity quality specification

Exclusive Synthetic Pathway Compatibility: (1R,4S)-Vince Lactam as the Direct Precursor for the Marketed Antiretroviral Abacavir

The (1R,4S)-enantiomer of Vince lactam is the established direct intermediate for the synthesis of abacavir (Ziagen), a nucleoside reverse transcriptase inhibitor used in HIV‑1 therapy [1]. The (1S,4R)-enantiomer would lead to the incorrect stereochemistry in the final carbocyclic nucleoside, while the racemic mixture necessitates additional resolution steps that increase overall process cost and generate waste [2].

abacavir synthesis carbocyclic nucleoside antiviral intermediate

Industrial Biocatalytic Resolution Process Patented by Lonza for Multi‑Kilogram (1R,4S)-Vince Lactam Supply

Lonza AG's patent US 6,780,634 describes a hydrolase‑catalysed method for producing optically active (1R,4S)-2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one derivatives on an industrial scale, using a racemic lactam starting material and a nucleophile in the presence of a base at constant pH [1]. This biotechnological process enables multi‑kilogram production, surpassing classical resolution methods in scalability and waste reduction.

biocatalysis industrial scale-up enzymatic resolution

High‑Impact Application Scenarios for Procured (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one


Direct Intermediate Sourcing for Abacavir and Carbovir GMP Production

Procurement of the (1R,4S)-enantiomer in high enantiomeric purity (>99% ee) is mandatory for the synthesis of abacavir and carbovir active pharmaceutical ingredients (APIs). The compound's stereochemistry is directly incorporated into the final drug, making it an irreplaceable starting material in GMP manufacturing [1].

Chiral Auxiliary for Asymmetric Synthesis Methodology Development

The rigid bicyclic framework and defined (1R,4S) stereochemistry make this lactam a privileged chiral auxiliary and model substrate for developing novel transition‑metal‑catalysed asymmetric transformations, including copper‑mediated N‑arylation and palladium‑catalysed couplings [1].

Enantiomeric Purity Quality Control Release Testing for Bulk Procurement

The validated chiral HPLC method (Chiralcel OD‑H, n‑hexane–isopropanol) provides a rapid (<10 min) release test for incoming bulk shipments, with established acceptance criteria for LOQ (4.4 µg/mL) and precision (%RSD <1.14%), ensuring each lot meets enantiomeric purity specifications before use in regulated syntheses [2].

Biocatalyst Engineering Using Vince Lactam as an Industrial Model Substrate

The racemic Vince lactam serves as a benchmark substrate for engineering new (+)-γ‑lactamase variants with improved enantioselectivity (E >200) and thermostability, enabling the development of more efficient industrial biocatalytic resolution processes for chiral lactam intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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